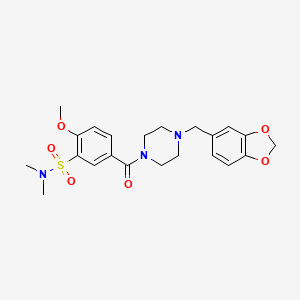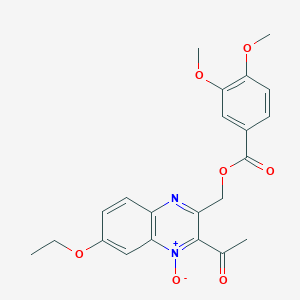
N-(2-fluorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as FOXY-5, is a chemical compound that has been extensively studied for its potential applications in scientific research. FOXY-5 is a member of the family of oxadiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
作用机制
The exact mechanism of action of N-(2-fluorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-(2-fluorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, N-(2-fluorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. N-(2-fluorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have anti-microbial activity against several strains of bacteria and fungi.
实验室实验的优点和局限性
One advantage of N-(2-fluorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is its selectivity for cancer cells, which minimizes its toxicity to normal cells. N-(2-fluorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of N-(2-fluorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is its low solubility in aqueous solutions, which can make it difficult to administer in animal models.
未来方向
There are several potential future directions for research on N-(2-fluorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the development of more potent derivatives of N-(2-fluorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide that can be used in lower concentrations. Another area of interest is the investigation of the potential use of N-(2-fluorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in combination with other anti-cancer agents to enhance its efficacy. Additionally, further research is needed to elucidate the exact mechanism of action of N-(2-fluorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide and to better understand its biochemical and physiological effects.
合成方法
The synthesis of N-(2-fluorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-fluorobenzoyl chloride with furan-2-carboxylic acid hydrazide in the presence of triethylamine to form the intermediate 2-fluorobenzoyl furan-2-carboxylic acid hydrazide. This intermediate is then reacted with 1,4-dibromobutane in the presence of potassium carbonate to obtain N-(2-fluorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. The overall yield of the synthesis is approximately 50%.
科学研究应用
N-(2-fluorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have potential applications in scientific research, particularly in the field of cancer biology. Studies have demonstrated that N-(2-fluorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in various types of cancer cells, including breast, lung, and colon cancer cells. N-(2-fluorophenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit tumor growth in animal models of cancer.
属性
IUPAC Name |
N-(2-fluorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3/c17-11-5-1-2-6-12(11)18-14(21)8-3-9-15-19-16(20-23-15)13-7-4-10-22-13/h1-2,4-7,10H,3,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOKJGVFQGJKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7688064.png)
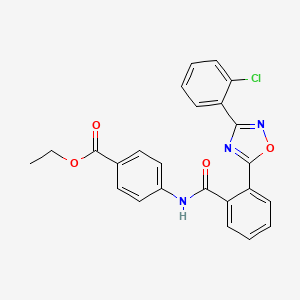
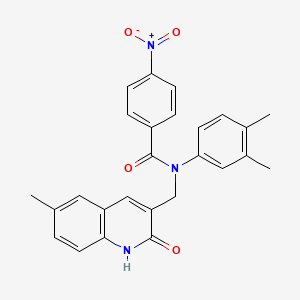

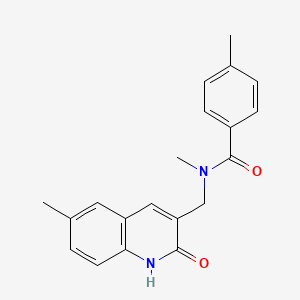

![3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688108.png)



